Cas no 1006047-63-7 (2,4,6-Trifluorobenzimidamide hydrochloride)

2,4,6-Trifluorobenzimidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,4,6-Trifluoro-benzamidine hydrochloride
- 2,4,6-trifluorobenzenecarboximidamide,hydrochloride
- 2,4,6-Trifluorobenzimidamide hydrochloride
- CS-0342074
- DTXSID00695839
- 2,4,6-Trifluorobenzamidine hydrochloride
- 1196151-55-9
- 2,4,6-trifluorobenzenecarboximidamide;hydrochloride
- 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride
- 1006047-63-7
- 2,4,6-Trifluorobenzimidamide xhydrochloride
- SY343140
- EN300-8154637
- DB-260346
- AB18380
- 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
- MFCD04114456
- 872-668-9
- GQB04763
- 2,4,6-TRIFLUORO-BENZAMIDINE HYDROCHLORIDE
- 2,4,6-TRIFLUOROBENZIMIDAMIDE HYDROCHLORIDE
-
- MDL: MFCD04114456
- インチ: InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H
- InChIKey: VVYHITITVIAWFL-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl
計算された属性
- 精确分子量: 210.01716g/mol
- 同位素质量: 210.01716g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9Ų
- 分子量: 210.58g/mol
2,4,6-Trifluorobenzimidamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-250mg |
2,4,6-Trifluoro-benzamidine hydrochloride |
1006047-63-7 | 98% | 250mg |
¥2580 | 2023-04-17 | |
eNovation Chemicals LLC | D967104-100mg |
2,4,6-Trifluoro-benzamidine hydrochloride |
1006047-63-7 | 95% | 100mg |
$185 | 2024-07-28 | |
Enamine | EN300-8154637-2.5g |
2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |
1006047-63-7 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
TRC | T126965-1000mg |
2,4,6-Trifluorobenzimidamide hydrochloride |
1006047-63-7 | 1g |
$ 1625.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-1g |
2,4,6-Trifluoro-benzamidine hydrochloride |
1006047-63-7 | 98% | 1g |
¥6077 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-50mg |
2,4,6-Trifluoro-benzamidine hydrochloride |
1006047-63-7 | 98% | 50mg |
¥1304 | 2023-04-17 | |
Enamine | EN300-8154637-10.0g |
2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |
1006047-63-7 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
Enamine | EN300-8154637-0.5g |
2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |
1006047-63-7 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
Enamine | EN300-8154637-0.05g |
2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |
1006047-63-7 | 95.0% | 0.05g |
$252.0 | 2025-02-21 | |
Enamine | EN300-8154637-0.1g |
2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |
1006047-63-7 | 95.0% | 0.1g |
$376.0 | 2025-02-21 |
2,4,6-Trifluorobenzimidamide hydrochloride 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2,4,6-Trifluorobenzimidamide hydrochlorideに関する追加情報
Recent Advances in the Study of 2,4,6-Trifluorobenzimidamide Hydrochloride (CAS: 1006047-63-7)
The compound 2,4,6-Trifluorobenzimidamide hydrochloride (CAS: 1006047-63-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluorinated benzimidamide structure, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and antimicrobial agents. Recent studies have focused on its synthesis, mechanism of action, and potential clinical applications, making it a subject of intense scientific inquiry.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2,4,6-Trifluorobenzimidamide hydrochloride, highlighting its improved yield and purity through optimized reaction conditions. The researchers employed a multi-step synthesis involving fluorination and amidation, achieving a final product with high pharmacological relevance. The study also emphasized the compound's stability under physiological conditions, which is critical for its potential use in drug formulations.
In another groundbreaking study, researchers investigated the compound's role as a potent inhibitor of serine proteases, a class of enzymes implicated in numerous pathological conditions, including inflammatory diseases and cancer. The study demonstrated that 2,4,6-Trifluorobenzimidamide hydrochloride exhibits a high binding affinity to the active site of these enzymes, thereby effectively inhibiting their activity. This finding opens new avenues for the development of targeted therapies for diseases such as rheumatoid arthritis and metastatic cancers.
Further research has explored the antimicrobial properties of 2,4,6-Trifluorobenzimidamide hydrochloride. A 2024 study published in Antimicrobial Agents and Chemotherapy reported its efficacy against multi-drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's unique mechanism of action, which involves disruption of bacterial cell wall synthesis, makes it a promising candidate for overcoming antibiotic resistance.
Despite these promising findings, challenges remain in the clinical translation of 2,4,6-Trifluorobenzimidamide hydrochloride. Issues such as bioavailability, toxicity, and large-scale production need to be addressed in future studies. However, the compound's versatility and efficacy in preclinical models underscore its potential as a cornerstone in next-generation therapeutics. Ongoing research aims to optimize its pharmacokinetic properties and explore its applications in combination therapies.
In conclusion, 2,4,6-Trifluorobenzimidamide hydrochloride (CAS: 1006047-63-7) represents a significant advancement in chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to antimicrobial activity, highlight its potential to address unmet medical needs. Future studies will likely focus on overcoming translational barriers and expanding its therapeutic repertoire, solidifying its role in modern medicine.
1006047-63-7 (2,4,6-Trifluorobenzimidamide hydrochloride) Related Products
- 89-99-6((2-fluorophenyl)methanamine)
- 2339-59-5(4-Fluorobenzene-1-carboximidamide Hydrochloride Hydrate)
- 100-82-3(3-Fluorobenzylamine)
- 51859-98-4([(2-fluorophenyl)methyl]hydrazine)
- 72235-52-0(2,4-Difluorobenzylamine)
- 140-75-0((4-fluorophenyl)methanamine)
- 72235-51-9(1-(2,3-difluorophenyl)methanamine)
- 68285-25-6((1S)-1-(2-fluorophenyl)ethan-1-amine)
- 85118-06-5(1-(2,5-difluorophenyl)methanamine)
- 69385-30-4(2,6-Difluorobenzylamine)
